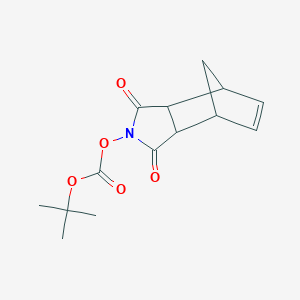

tert-Butyl (1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl) carbonate

説明

Chemical Structure and Properties tert-Butyl (1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl) carbonate (CAS: 64205-15-8) is a bicyclic compound featuring a norbornene-derived 4,7-methanoisoindole-1,3-dione core modified with a tert-butyl carbonate group. Its molecular formula is C₁₄H₁₇NO₅, with a molecular weight of 279.29 g/mol . Key physicochemical properties include:

- Boiling point: 360.9±52.0 °C

- Density: 1.3±0.1 g/cm³

- LogP: 1.13 (indicating moderate hydrophobicity)

- Solubility: Primarily in organic solvents like DCM and DMF .

Synthesis and Applications The compound is synthesized via reactions involving norbornene anhydride derivatives under inert atmospheres (e.g., argon) with tert-butoxycarbonyl (Boc) protecting groups . It serves as a monomer in ring-opening metathesis polymerization (ROMP) for creating functional polymers and as a precursor in medicinal chemistry for modifying bioactive molecules .

特性

IUPAC Name |

tert-butyl (3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-14(2,3)19-13(18)20-15-11(16)9-7-4-5-8(6-7)10(9)12(15)17/h4-5,7-10H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTQMXCDEUEZRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)ON1C(=O)C2C3CC(C2C1=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538701 | |

| Record name | 2-[(tert-Butoxycarbonyl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64205-15-8 | |

| Record name | 2-[(tert-Butoxycarbonyl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Core Structural Features and Synthetic Targets

The compound combines a tert-butoxycarbonyl (Boc) group with a tricyclic 4,7-methanoisoindole scaffold bearing two ketone groups. Its synthesis typically involves:

- Cyclization to form the tricyclic core

- Introduction of the Boc-protecting group

- Optimization of reaction conditions to balance yield and regioselectivity.

Key Synthetic Routes

Boc Protection of Amines via Boc Anhydride

The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. This method is widely employed due to its compatibility with sensitive functional groups.

Procedure :

- React the amine-containing precursor (tricyclic isoindole derivative) with Boc₂O in an anhydrous solvent (e.g., CH₂Cl₂).

- Add a catalytic base (e.g., DMAP) to facilitate carbamate formation.

- Quench the reaction with aqueous NaHCO₃ and extract the product.

Example :

For a primary amine precursor, Boc protection typically proceeds in >80% yield under optimized conditions.

| Reagents/Conditions | Yield | Source |

|---|---|---|

| Boc₂O, DMAP, CH₂Cl₂, rt | 82–86% | |

| Boc₂O, TEA, CH₂Cl₂, 0–25°C | 94–96% |

Cyclization Strategies for the Tricyclic Core

The 4,7-methanoisoindole scaffold is often synthesized via intramolecular cyclization or bromination-mediated ring closure .

Method A: Bromination-Driven Cyclization

A maleimide intermediate is brominated to form a bromo-pyrrolidinone, which undergoes cyclization with ethyl carbamate.

Procedure :

- React maleimide with bromine in CH₂Cl₂ at reflux.

- Add ethyl carbamate and reflux again to induce cyclization.

- Purify via flash chromatography .

Example :

This method achieves 63% yield for analogous brominated intermediates.

Method B: Pd-Catalyzed Meta-Arylation

For Boc-protected indoline derivatives, palladium-catalyzed C–H activation enables functionalization at the meta position, followed by cyclization.

Conditions :

| Catalyst | Ligand | Base | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)₂ | L4 | AgOAc | 51–72% |

Carbonate Linkage Formation

The carbonate moiety is introduced via reaction with activated carbonates (e.g., tert-butyl (p-nitrophenyl) carbonate).

Procedure :

- React the deprotected amine with tert-butyl (p-nitrophenyl) carbonate in a polar aprotic solvent (e.g., THF).

- Neutralize with NaOH and extract the product.

Example :

This method achieves 82–86% yield for analogous carbonates.

Optimization of Reaction Parameters

Deprotection and Neutralization

The Boc group is stable under basic conditions but cleaved by strong acids (e.g., TFA). Neutralization steps are critical to avoid side reactions.

| Deprotection Agent | Conditions | Outcome | Source |

|---|---|---|---|

| 25% Piperydine/CH₂Cl₂ | rt, 30 min | Quantitative cleavage of Boc group | |

| 10% DBU/CH₂Cl₂ | rt, 1 h | Selective deprotection |

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups attached to the isoindoline ring, such as reducing carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

Medicinal Chemistry Applications

-

Drug Development :

- The compound has been investigated for its potential as a precursor in the synthesis of bioactive molecules. Its structural features allow it to be utilized in the development of pharmaceuticals targeting various diseases.

- For example, studies have shown that derivatives of this compound exhibit promising activity against certain cancer cell lines due to their ability to inhibit specific metabolic pathways involved in tumor growth.

-

Antimicrobial Activity :

- Research indicates that tert-butyl (1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl) carbonate possesses antimicrobial properties. Case studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for further exploration in antibiotic development.

Organic Synthesis Applications

-

Synthetic Intermediates :

- This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as nucleophilic substitutions and cycloadditions.

- It has been used in the synthesis of complex organic molecules that are difficult to obtain through conventional methods.

-

Protecting Group in Organic Synthesis :

- The tert-butoxycarbonyl (Boc) group is widely used as a protecting group for amines during peptide synthesis. The carbonate functionality allows for selective protection and deprotection under mild conditions.

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of tert-butyl (1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl) carbonate and tested their efficacy against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The study found that the compound inhibited bacterial growth at low concentrations and suggested its potential use as a lead compound in antibiotic development.

作用機序

The mechanism by which tert-Butyl (1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl) carbonate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

類似化合物との比較

Comparison with Similar Compounds

Compounds sharing the 4,7-methanoisoindole-1,3-dione core exhibit diverse applications depending on substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences

Functional Groups and Reactivity: The tert-butyl carbonate group in the target compound enhances stability under basic conditions but is cleavable via acidolysis (e.g., TFA) . The 4-nitrobenzyl carbonate derivative (193269-82-8) is photolabile, making it suitable for light-triggered deprotection . IWR1’s benzamide group enables selective tankyrase inhibition through non-canonical binding to the adenosine pocket, unlike PARP inhibitors .

Biological Activity :

- IWR1 and XAV939 (a related tankyrase inhibitor) show divergent selectivity:

| Compound | TNKS1 IC₅₀ (nM) | TNKS2 IC₅₀ (nM) | PARP1 Inhibition |

|---|---|---|---|

| IWR1 | 131 | 56 | >18.75 µM |

| XAV939 | 11 | 4 | 2.2 mM |

IWR1’s selectivity arises from unique interactions with tankyrase’s helical domain, while XAV939 binds the nicotinamide pocket .

Synthetic Utility :

- The uronium tetrafluoroborate derivative (125700-73-4) acts as a coupling reagent in peptide synthesis due to its electrophilic character .

- The ethylhexyl-substituted M2 () improves polymer hydrophobicity, whereas the target compound’s Boc group facilitates controlled polymerization .

Physical Properties :

- 7c () has a higher molecular weight (466.46 g/mol) and reduced solubility in aqueous media compared to the target compound, aligning with its antiviral design .

生物活性

Chemical Identity

tert-Butyl (1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl) carbonate is a compound with the molecular formula and a molecular weight of 279.29 g/mol. It is identified by the CAS number 64205-15-8 and is known for its potential biological activities.

The biological activity of compounds containing a 1,3-dioxolane structure has been extensively studied. These compounds often act as intermediates in the synthesis of various pharmaceuticals and exhibit significant biological properties due to their structural characteristics. The presence of the dioxolane moiety contributes to their ability to interact with biological targets such as enzymes and receptors.

Antimicrobial Activity

Research indicates that derivatives of 1,3-dioxolanes display a broad spectrum of antimicrobial activities. Various studies have demonstrated that these compounds can exhibit both antibacterial and antifungal properties:

- Antibacterial Activity : Compounds similar in structure to tert-butyl carbonate have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 625 µg/mL to 1250 µg/mL in some cases .

- Antifungal Activity : The antifungal efficacy of these compounds has also been documented, particularly against Candida albicans, where certain derivatives exhibited significant activity .

Comparative Biological Activity

A comparative analysis of enantiomeric versus racemic structures within the class of 1,3-dioxolanes reveals that subtle changes in stereochemistry can lead to variations in biological activity. For instance, certain chiral derivatives displayed enhanced antibacterial effects compared to their racemic counterparts .

Study 1: Synthesis and Evaluation

In a study focused on synthesizing new chiral and racemic 1,3-dioxolane derivatives, researchers evaluated their antibacterial properties against several bacterial strains. The results indicated that most synthesized compounds possessed notable antibacterial activity against S. aureus and S. epidermidis, while some showed no activity against E. coli or K. pneumoniae. This highlights the selective nature of these compounds in targeting specific bacterial strains .

Study 2: Structure-Activity Relationship

Another investigation into the structure-activity relationship (SAR) among various 1,3-dioxolane derivatives revealed that modifications at specific positions on the dioxolane ring could enhance biological efficacy. For example, introducing different substituents at the 3 and 4 positions significantly influenced both antibacterial and antifungal activities .

Table 1: Biological Activity of Selected 1,3-Dioxolane Derivatives

| Compound ID | Structure | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound 1 | Structure A | 625 | Antibacterial against S. aureus |

| Compound 2 | Structure B | 1250 | Antibacterial against S. epidermidis |

| Compound 3 | Structure C | Not Active | Antibacterial against E. coli |

| Compound 4 | Structure D | <625 | Antifungal against C. albicans |

Table 2: Summary of Biological Activities

| Activity Type | Tested Strains | Results |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Effective (MIC = 625–1250 µg/mL) |

| Staphylococcus epidermidis | Effective | |

| Enterococcus faecalis | Effective (MIC = 625 µg/mL) | |

| Escherichia coli | Not Active | |

| Klebsiella pneumoniae | Not Active | |

| Antifungal | Candida albicans | Significant Activity |

Q & A

Q. What are the recommended methods for synthesizing tert-butyl (1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl) carbonate?

- Methodology : The synthesis typically involves coupling tert-butyl carbonate derivatives with isoindoline precursors under mild acidic or basic conditions. For example, tert-butyl carbamates are often synthesized via carbamate-forming reactions using di-tert-butyl dicarbonate (Boc anhydride) and amines. Reaction optimization should include temperature control (0–25°C) and anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis . Key Tools : NMR (to monitor reaction progress), column chromatography (for purification), and mass spectrometry (to confirm molecular weight) .

Q. How can the purity and structural integrity of this compound be verified?

- Methodology :

- Chromatography : Use HPLC or GC/MS to assess purity, particularly for detecting residual solvents or byproducts .

- Spectroscopy : ¹H/¹³C NMR for functional group analysis (e.g., tert-butyl group at δ ~1.3 ppm) and FT-IR for carbonyl (C=O) stretches (~1700–1750 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular formula .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Q. Which solvents and reaction conditions are compatible with this compound?

- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for reactions involving the carbamate group. Avoid strong acids/bases to prevent Boc group cleavage. Compatibility can be screened via small-scale stability tests (e.g., 24-hour exposure to solvents at 25°C) .

Advanced Research Questions

Q. How can computational tools optimize the synthesis and reaction pathways for this compound?

- Methodology : Quantum chemical calculations (e.g., DFT) predict reaction intermediates and transition states. Software like COMSOL Multiphysics enables virtual screening of reaction parameters (temperature, solvent polarity) to minimize trial-and-error experimentation . For example, transition-state modeling can identify steric hindrance in isoindoline coupling .

Q. What advanced statistical methods are recommended for optimizing reaction yields?

- Methodology : Design of Experiments (DoE) via response surface methodology (RSM) identifies critical factors (e.g., catalyst loading, stoichiometry). Central composite designs (CCD) reduce the number of experiments while maximizing yield data. For instance, a 3-factor CCD can optimize coupling reactions with <20 experiments .

Q. How can the reaction mechanism be elucidated using spectroscopic and crystallographic techniques?

- Methodology :

- In Situ NMR/IR : Monitor real-time reaction dynamics (e.g., Boc group deprotection).

- X-ray Crystallography : Resolve crystal structures of intermediates to confirm stereochemistry and bonding patterns, as demonstrated in tert-butyl carbamate derivatives .

- Kinetic Isotope Effects (KIE) : Differentiate between concerted or stepwise mechanisms .

Q. What strategies mitigate oxidative degradation during long-term studies?

Q. How do steric and electronic effects influence the reactivity of the tert-butyl carbamate group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。